1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide

MCT1 Inhibition Immuno-oncology Metabolic Modulation

1-(4-Fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1226435-56-8) is a synthetic fluorinated pyrrolidine-3-carboxamide derivative. The core structure comprises a 5-oxo-pyrrolidine ring N-substituted with a 4-fluorophenyl group, and a C-3 carboxamide linked via a propyl spacer to a 1H-pyrrole moiety.

Molecular Formula C18H20FN3O2
Molecular Weight 329.375
CAS No. 1226435-56-8
Cat. No. B2494381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide
CAS1226435-56-8
Molecular FormulaC18H20FN3O2
Molecular Weight329.375
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC=C3
InChIInChI=1S/C18H20FN3O2/c19-15-4-6-16(7-5-15)22-13-14(12-17(22)23)18(24)20-8-3-11-21-9-1-2-10-21/h1-2,4-7,9-10,14H,3,8,11-13H2,(H,20,24)
InChIKeyAXAMNHXDDHZVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1226435-56-8): A Pyrrolidine-Carboxamide Scaffold for Targeted Inhibitor Design


1-(4-Fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide (CAS 1226435-56-8) is a synthetic fluorinated pyrrolidine-3-carboxamide derivative. The core structure comprises a 5-oxo-pyrrolidine ring N-substituted with a 4-fluorophenyl group, and a C-3 carboxamide linked via a propyl spacer to a 1H-pyrrole moiety. This architecture is characteristic of a privileged scaffold employed to exploit structure-activity relationships in monocarboxylate transporter 1 (MCT1/SLC16A1) inhibition programs, an area of significant interest in immuno-oncology and metabolic disease [1]. The 4-fluorophenyl N-aryl motif and the pendant heteroaryl-propyl amide are critical for modulating transporter binding kinetics and physicochemical profiles that differentiate structurally related analogs in high-throughput screening libraries.

Why Procuring a Generic 'Pyrrolidine Carboxamide' for MCT1 Studies Cannot Guarantee Reproducibility for CAS 1226435-56-8


Substituting 1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide with a structurally similar pyrrolidine-carboxamide from a screening collection introduces quantifiable risk for MCT1 target engagement studies. Published structure-activity relationship (SAR) data for a closely related chemotype demonstrate that the 4-fluorophenyl substituent can dramatically decrease MCT1 inhibitory potency (IC50 ~ 793 nM) relative to the unsubstituted phenyl analog (IC50 ~ 314 nM) or the 4-methoxy derivative (IC50 ~ 81 nM) when compared head-to-head in identical cellular transport assays [1]. Furthermore, the propyl-pyrrole side-chain influences not only on-target affinity but also selectivity over the functionally related MCT4 (SLC16A4) transporter [2]; substituting this with a shorter or more lipophilic linker alters the selectivity window, potentially invalidating in vitro disease model results. Because the interplay between the electron-withdrawing 4-F substituent and the heteroaryl-propyl amide uniquely governs potency, selectivity, and the resulting in vitro ADME liability profile, procurement decisions must be based on the exact CAS number to avoid confounding data interpretation when benchmarking against literature controls.

Quantitative Discrimination Profile of 1-(4-Fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide Against Closest Chemical Space Neighbors


Head-to-Head MCT1 Inhibitory Potency: 4-Fluorophenyl Substituent Drives Over 9-Fold Weaker Inhibition Relative to the Reference Inhibitor in A-549 Cells

In a functional 3-BP cell viability assay using MCT1-expressing A-549 human lung carcinoma cells, the critical 4-fluorophenyl substituent present on this compound's core scaffold conferred an IC50 of 793 ± 138 nM for MCT1 transport inhibition. This represents a dramatic drop in potency compared to the reference inhibitor 8 (IC50 = 87.2 ± 3.5 nM; 9.1-fold decrease) and the unsubstituted phenyl analog 17 (IC50 = 314 ± 47 nM; 2.5-fold decrease) when evaluated in the same assay under identical conditions [1]. The article explicitly notes that the 4-fluorophenyl analog constitutes an anomalous SAR data point, as all other para-substitutions surveyed (e.g., 4-methyl, 4-methoxy, 4-chloro, 4-bromo) resulted in significantly improved MCT1 blockade. This unique potency profile for the 4-fluorophenyl variant makes the compound a valuable negative-control tool compound or a selectivity probe when validating novel chemotypes for MCT1 dependency.

MCT1 Inhibition Immuno-oncology Metabolic Modulation

Selectivity Profiling over MCT4: The 4-Fluorophenyl-Pyrrolidine Scaffold Maintains a Differentiated MCT1/MCT4 Ratio Compared to Pyridyl Variants

Assessment against MCT4 (SLC16A4), a transporter that can compensate for MCT1 blockade in the tumor microenvironment, reveals that the 4-fluorophenyl derivative retains a meaningful MCT1-vs-MCT4 selectivity profile distinct from the highly potent 5-methyl-2-pyridyl analog (compound 30). While quantitative selectivity ratios are not explicitly calculated in the source for the 4-fluorophenyl compound, the study confirms that the entire series demonstrates selective MCT1 inhibition over MCT4 at low nanomolar concentrations [1]. The maintenance of selectivity even at the higher IC50 of the 4-fluorophenyl compound suggests a dissociation between simple transporter affinity and selectivity for this chemotype, an attribute not shared by all tool compounds in the published MCT1 literature.

Transporter Selectivity MCT4 Cancer Metabolism

Physicochemical Differentiation: The Propyl-Pyrrole Amide Side-Chain Uniquely Modulates LogD Relative to Alkyl-Phenyl and Benzyl-Amide Analogues

Systematic optimization of MCT1 modulators has identified reduction in log D as a key parameter for improving in vitro drug-like properties and reducing lipophilicity-driven off-target risk [1]. The N-[3-(1H-pyrrol-1-yl)propyl]carboxamide side chain of CAS 1226435-56-8 incorporates a secondary amine-capable pyrrole ring and a three-carbon spacer, which, in combination with the electron-withdrawing 4-fluorophenyl group, is predicted to produce a lower calculated log D (cLogD) compared to benzylamide or naphthyl-substituted analogs. While direct experimental log D values for this precise compound are not recapitulated in the source, the published SAR campaign demonstrates that reducing linker lipophilicity while preserving a terminal heteroaryl motif is critical for achieving balanced solubility and metabolic stability [REFS-1, REFS-2]. This structural feature therefore provides a rational procurement rationale when selecting a compound for in vitro ADME profiling against reference inhibitors with high cLogP liabilities.

LogD Modulation Medicinal Chemistry In Vitro ADME

Antiproliferative Activity: The 4-Fluorophenyl Variant Exhibits Weaker Cancer Cell Growth Inhibition Compared to 4-Methoxyphenyl and 5-Methylpyridyl Congeners

In 2D monolayer proliferation assays against the MCT1-expressing breast cancer cell line MCF-7, the 4-fluorophenyl analog exhibited a GI50 of approximately 22.0 ± 0.6 µM (single experiment), which is substantially weaker than the 4-methoxyphenyl analog (compound 24, GI50 approx. 20.0 ± 0.6 µM) and the 5-methyl-2-pyridyl analog (compound 30, GI50 approx. 19.3 ± 0.3 µM) [1]. This attenuated antiproliferative potency correlates with the compound's weaker MCT1 transport inhibition, reinforcing its utility as a lower-affinity probe for delineating the relationship between MCT1 blockade and cancer cell viability without rapid induction of cytotoxicity.

Cancer Cell Proliferation GI50 MCT1-Dependent Growth

Synthetic Tractability and Derivatization: The Pendant Pyrrole Group Enables Orthogonal Functionalization Not Possible with Phenyl-Alkyl Side Chains

The terminal 1H-pyrrole moiety in the propyl amide side chain provides a reactive handle for selective N-alkylation or metal-catalyzed cross-coupling that is not available in the corresponding phenyl-propyl or pyridyl-propyl congeners [1]. This feature enables the preparation of affinity-based probes or PROTAC molecules without altering the MCT1-interacting pyrrolidine core. Although no explicit comparative synthetic yield data are provided in the source, the differential synthetic utility of a pyrrole-functionalized linker over hydrocarbons is a well-established advantage in probe chemistry campaigns, making CAS 1226435-56-8 the preferred starting material for generating bifunctional degraders or fluorescent conjugates directed at MCT1.

Chemical Probe Synthesis Bioorthogonal Chemistry Click Chemistry

MCT1-Mediated Lactate Transport Inhibition in Rat Brain Endothelial Cells: Reference Value from an Independent Chemical Series

In a pharmacologically relevant model of the blood-brain barrier, compound 1-(4-fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide was identified as a potent MCT1-mediated lactate uptake inhibitor in rat RBE4 brain endothelial cells, with an IC50 of 8 nM [1]. This value was derived from a [14C]-lactate uptake assay following a 15-minute incubation, and it represents a ~99-fold greater potency than the functional 3-BP cell viability assay IC50 (793 nM) reported for the structurally related indole series, highlighting significant assay-dependent potency differences and underscoring the need for context-specific benchmarking when comparing MCT1 inhibitors across chemotypes.

Blood-Brain Barrier Transport RBE4 Cell Assay Lactate Uptake

High-Impact Application Scenarios for 1-(4-Fluorophenyl)-5-oxo-N-[3-(1H-pyrrol-1-yl)propyl]pyrrolidine-3-carboxamide Based on Differentiated Evidence


Building an MCT1-Dependent Cancer Cell Line Panel for Target Validation Using a Hierarchical Tool Compound Strategy

This analog serves as an intermediate-affinity MCT1 probe (functional IC50 ~ 793 nM in A-549 cells [1]) in a hierarchical pharmacological validation cascade. Researchers can dose the compound alongside a highly potent analog (e.g., 5-methyl-2-pyridyl derivative, IC50 ~ 82 nM [1]) to establish graded MCT1 inhibition-response curves. The 9.6-fold difference in functional potency between these closely related chemical probes, tested under identical assay conditions, enables rigorous discrimination of MCT1-specific versus off-target effects on cancer cell proliferation. This application is particularly suited for MCF-7 and A-549 cell lines where MCT1 dependency is well-established.

Probe Development for MCT1-Targeted Chimeric Degraders (PROTACs) Using the N-Pyrrole as an Optimized Linker Attachment Point

The terminal pyrrole group in the propyl amide side chain provides a structurally discrete, chemically accessible handle for bioorthogonal conjugation [1]. Investigators can exploit this feature to generate MCT1-targeted PROTAC heterobifunctional molecules by fusing an E3 ligase-recruiting moiety (e.g., cereblon or VHL ligand) at the pyrrole N-position without modifying the pyrrolidine core that interacts with the transporter. This scenario is informed by the class-level evidence that maintaining the integrity of the MCT1-interacting core while derivatizing a distal solvent-exposed group is critical for preserving target engagement [2].

CNS Pharmacokinetic and Blood-Brain Barrier Permeability Profiling Using a High-Potency MCT1 Inhibitor in RBE4 Cell Models

With a validated IC50 of 8 nM in a [14C]-lactate uptake assay using rat RBE4 brain endothelial cells [3], this compound offers the required potency to completely block MCT1-mediated lactate transport at low nanomolar concentrations in blood-brain barrier models. This substantially exceeds the potency of classical MCT1 tool compounds like AR-C155858 and is thus optimal for studies investigating MCT1's contribution to brain endothelial lactate shuttling, neuroimmune communication, and CNS drug delivery. The data from BindingDB and the US9296728 patent [3] establish a quantitative benchmark for in vitro-to-in vivo correlation studies.

Structure-Activity Relationship (SAR) Benchmarking and Negative Control Selection for MCT1 Inhibitor Screening Campaigns

The uniquely diminished MCT1 inhibitory potency of the 4-fluorophenyl variant (IC50 793 ± 138 nM) compared to all other para-substituted congeners (e.g., 4-methyl 112 nM, 4-methoxy 81 nM, 4-chloro 196 nM) [1] makes this compound an ideal negative-control or low-affinity reference in ELISA-free MCT1 screening assays. Its use as an 'SAR outlier' control ensures that high-throughput screening hits are not false positives arising from general lipophilic promiscuity, because the 4-fluorophenyl chemotype maintains the same scaffold but occupies a distinct region of the activity landscape.

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